PhoPS

photocaged antibiotics β-lactamase inhibition spatiotemporal control

Conventional β-lactamase inhibitors lack external control, confounding AMR dynamics and biofilm studies. PhoPS solves this as a photocaged sulbactam prodrug. - Inert until UV/blue light activation; enables precise timing & spatial restriction of inhibition - Validated in E. coli biofilm models: create defined inhibition zones impossible with free sulbactam - Ideal for resistance evolution synchronisation and chemical biology validation - Research-grade, light-sensitive handling required

Molecular Formula C42H57N5O17S
Molecular Weight 936.0 g/mol
Cat. No. B15565165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhoPS
Molecular FormulaC42H57N5O17S
Molecular Weight936.0 g/mol
Structural Identifiers
InChIInChI=1S/C42H57N5O17S/c1-26(25-63-40(53)39-42(2,3)65(56,57)35-22-34(49)46(35)39)31-21-28(8-11-32(31)47(54)55)27-6-9-30(10-7-27)61-20-19-60-18-17-59-16-15-58-14-12-45-29(23-43-44-45)5-4-13-62-41-38(52)37(51)36(50)33(24-48)64-41/h6-11,21,23,26,33,35-39,41,48,50-52H,4-5,12-20,22,24-25H2,1-3H3/t26?,33-,35?,36+,37+,38-,39?,41-/m1/s1
InChIKeyOOZKYGZHIUUIJE-SXNWUBBNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PhoPS: Light-Activatable β-Lactamase Inhibitor


PhoPS (C42H57N5O17S; MW 936.0 g/mol) is a synthetic photocaged β-lactamase inhibitor that releases the active inhibitor sulbactam upon exposure to 365 nm or 455 nm light [1]. This compound was specifically designed to enable light-controlled, spatiotemporal regulation of β-lactamase activity, thereby allowing researchers to precisely modulate bacterial resistance mechanisms in vitro and in vivo .

PhoPS vs. Generic Inhibitors: Spatiotemporal Control


Conventional β-lactamase inhibitors (e.g., sulbactam, tazobactam, avibactam) provide only binary, systemic inhibition of β-lactamases, lacking any capacity for spatial or temporal control [1]. This fundamental limitation precludes their use in experiments requiring precise, reversible, or localized modulation of antimicrobial resistance, such as biofilm disruption studies or in vivo infection models where off-target effects must be minimized. PhoPS overcomes this constraint via its photocaged architecture: it remains inactive until illuminated, allowing researchers to define exactly when and where β-lactamase inhibition occurs . This unique functionality cannot be replicated by any conventional β-lactamase inhibitor, making direct substitution impossible for applications demanding spatiotemporal precision.

PhoPS Evidence Guide


Light-Activated Inhibition vs. Sulbactam

PhoPS is a photocaged prodrug of sulbactam. In the absence of light, PhoPS exhibits minimal β-lactamase inhibitory activity. Upon irradiation with 365 nm or 455 nm light, the o-nitrobiphenyl photoresponsive moiety is cleaved, releasing active sulbactam [1]. In contrast, unconjugated sulbactam is constitutively active and cannot be spatially or temporally controlled. This difference enables PhoPS to achieve light-dependent inhibition with an ON/OFF ratio >10-fold in β-lactamase activity assays [1]. The ability to locally activate the inhibitor is a functional differentiation that conventional β-lactamase inhibitors cannot provide.

photocaged antibiotics β-lactamase inhibition spatiotemporal control

Synergy with Cefoperazone Against E. coli

PhoPS demonstrates a significant synergistic effect when combined with the cephalosporin antibiotic cefoperazone against both susceptible and resistant strains of Escherichia coli [1]. While cefoperazone alone exhibits an MIC of 16 μg/mL against a β-lactamase-producing E. coli strain, the addition of PhoPS (under illumination) reduces the MIC of cefoperazone to 2 μg/mL, representing an 8-fold potentiation [1]. In contrast, the combination of cefoperazone with unconjugated sulbactam at equivalent concentrations yields only a 2- to 4-fold reduction in MIC under the same conditions [2]. This enhanced synergy is attributed to the spatiotemporally controlled release of sulbactam directly at the site of infection.

antimicrobial synergy cefoperazone Escherichia coli

Suppression of Resistance Development in E. coli

PhoPS, when photoactivated, significantly inhibits the formation of Escherichia coli biofilms, a major challenge in treating chronic infections [1]. In a crystal violet biofilm assay, PhoPS under 365 nm light reduced biofilm biomass by 70% at a concentration of 10 μM, while in the dark it showed no significant inhibition (<10%) [1]. Unconjugated sulbactam at the same concentration reduced biofilm biomass by only 30%, and conventional β-lactamase inhibitors such as tazobactam typically exhibit negligible anti-biofilm activity [2]. This demonstrates that the photocaged release of sulbactam from PhoPS enables effective biofilm disruption that is both light-dependent and more potent than the free drug.

biofilm inhibition Escherichia coli photocaged antimicrobials

Suppression of Resistance Development in E. coli

Continuous exposure to sub-inhibitory concentrations of cefoperazone (1/4 MIC) led to a 4-fold increase in MIC for E. coli over 10 passages [1]. When PhoPS was co-administered under light, the MIC of cefoperazone remained unchanged across the same number of passages, demonstrating that PhoPS effectively suppresses the emergence of β-lactam resistance [1]. In contrast, co-administration of sulbactam with cefoperazone resulted in a 2-fold increase in MIC under identical conditions, indicating partial but incomplete suppression [2]. This evidence positions PhoPS as a superior agent for studies aimed at preventing resistance evolution.

antimicrobial resistance suppression evolutionary resistance E. coli

PhoPS Research Applications


Mapping β-Lactamase Activity in Biofilms

Use PhoPS in combination with cefoperazone to achieve light-controlled disruption of E. coli biofilms. The 8-fold potentiation of cefoperazone MIC and 70% biofilm biomass reduction under illumination [1] enable precise, localized treatment of biofilm infections in microfluidic devices or ex vivo tissue models, allowing researchers to map the spatial dynamics of antimicrobial resistance and efficacy.

In Vitro Evolution & Resistance Suppression

Employ PhoPS in serial passage experiments to completely suppress the development of β-lactam resistance. The demonstrated ability of PhoPS to maintain cefoperazone MIC at baseline over 10 passages [1] provides a robust tool for investigating the evolutionary pressures of antimicrobials and for validating novel anti-resistance strategies in vitro.

Validating β-Lactamase in Complex Models

Utilize PhoPS as a reference photocaged β-lactamase inhibitor in high-throughput screening campaigns to identify novel antibiotic combinations with light-dependent synergy. The >10-fold light/dark activity ratio [1] ensures a clear ON/OFF signal, enabling the discovery of new spatiotemporally controlled antibacterial therapies.

Technical Documentation Hub

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